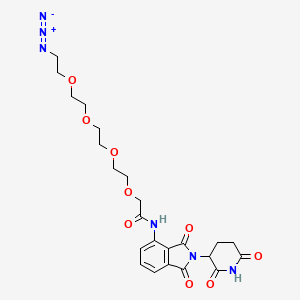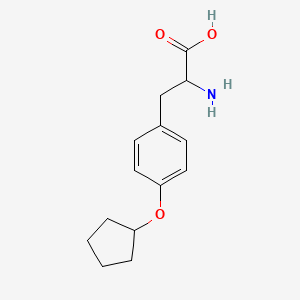
Iron(II) 2,9,16,23-tetraamino-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is a coordination compound with the molecular formula C32H20FeN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine typically involves the reaction of iron salts with phthalonitrile derivatives under high-temperature conditions. One common method includes the following steps:
Starting Materials: Iron(II) chloride (FeCl2) and 2,9,16,23-tetra(amino)phthalonitrile.
Reaction Conditions: The reaction is carried out in a high-boiling solvent such as quinoline or 1-chloronaphthalene at temperatures ranging from 200°C to 250°C.
Procedure: The iron salt and phthalonitrile derivative are mixed in the solvent and heated under reflux for several hours.
Industrial Production Methods
Industrial production of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using column chromatography or other large-scale purification techniques .
化学反応の分析
Types of Reactions
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(II) from its oxidized state.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Iron(III) 2,9,16,23-tetra(amino)phthalocyanine.
Reduction: The original Iron(II) compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices
作用機序
The mechanism of action of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine involves its ability to coordinate with various substrates and catalyze chemical reactions. The compound’s central iron ion can undergo redox reactions, facilitating electron transfer processes. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell damage, which is useful in photodynamic therapy .
類似化合物との比較
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is compared with other similar compounds such as:
Cobalt(II) 2,9,16,23-tetra(amino)phthalocyanine: Similar structure but contains cobalt instead of iron.
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains nickel and is used in similar applications as the iron and cobalt derivatives.
Copper(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains copper and is known for its use in dye and pigment production.
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is unique due to its specific redox properties and its ability to generate reactive oxygen species, making it particularly useful in photodynamic therapy and other applications requiring oxidative stress .
特性
分子式 |
C32H20FeN12 |
|---|---|
分子量 |
628.4 g/mol |
IUPAC名 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChIキー |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)




![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)

![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)

![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)




